molecular formula C22H22N2O3 B072819 Barbituric acid, 5-cyclohexyl-1,3-diphenyl- CAS No. 1247-87-6

Barbituric acid, 5-cyclohexyl-1,3-diphenyl-

Cat. No. B072819
CAS RN: 1247-87-6
M. Wt: 362.4 g/mol
InChI Key: OODLKCKQFLUWOT-UHFFFAOYSA-N
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Description

Barbituric acid, 5-cyclohexyl-1,3-diphenyl-, also known as cyclobarbital, is a synthetic compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anesthetics. Cyclobarbital has been widely used in scientific research for its unique properties and mechanism of action.

Mechanism Of Action

Cyclobarbital acts as a central nervous system depressant by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor and increases the opening of chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in sedation, hypnosis, and anesthesia.

Biochemical And Physiological Effects

Cyclobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression, decreased heart rate, and decreased blood pressure. Prolonged use of Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l can lead to tolerance, dependence, and addiction.

Advantages And Limitations For Lab Experiments

Cyclobarbital has several advantages for lab experiments, including its potency and ability to induce sleep quickly. However, it also has limitations, such as its narrow therapeutic window and potential for respiratory depression. Careful dosing and monitoring are required to ensure safety in lab experiments.

Future Directions

For research include the development of new barbiturate derivatives, investigation of long-term effects, and exploration of drug interactions.

Synthesis Methods

Cyclobarbital is synthesized by the condensation of cyclohexanone and urea in the presence of sodium ethoxide and diphenylacetonitrile. The reaction yields Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l as a white crystalline solid with a melting point of 156-158°C. The purity of the compound can be confirmed by thin-layer chromatography and infrared spectroscopy.

Scientific Research Applications

Cyclobarbital has been used in various scientific research studies for its sedative and hypnotic properties. It has been used to induce sleep in animal models and to study the effects of sedatives on the central nervous system. Cyclobarbital has also been used in studies investigating the mechanism of action of barbiturates and their interactions with other drugs.

properties

CAS RN

1247-87-6

Product Name

Barbituric acid, 5-cyclohexyl-1,3-diphenyl-

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

5-cyclohexyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2-3,6-9,12-16,19H,1,4-5,10-11H2

InChI Key

OODLKCKQFLUWOT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

1247-87-6

synonyms

5-Cyclohexyl-1,3-diphenylbarbituric acid

Origin of Product

United States

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